molecular formula C19H25N3O2 B1639544 H-Leu-ala-betana

H-Leu-ala-betana

Cat. No.: B1639544
M. Wt: 327.4 g/mol
InChI Key: IVLQGCHRBLYVPB-GUYCJALGSA-N
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Description

H-Leu-Ala-Betana (L-Leucine-Alanine-β-Naphthylamide) is a synthetic peptide derivative composed of leucine (Leu), alanine (Ala), and a β-naphthylamide group. Key identifiers include:

  • CAS Number: 732-85-4 (free base)
  • Molecular Formula: C₁₆H₂₀N₂O (free base)
  • Molecular Weight: 256.34 g/mol (free base); 292.8 g/mol (hydrochloride salt, CAS 201995-11-1)
  • Synonyms: L-Leucine-β-naphthylamide, H-Leu-bNA

This compound is characterized by its amphipathic nature, with leucine contributing hydrophobicity and the β-naphthylamide group enabling fluorescence-based detection. It is primarily used in biochemical research, particularly as a substrate for enzyme activity assays (e.g., aminopeptidases) .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide

InChI

InChI=1S/C19H25N3O2/c1-12(2)10-17(20)19(24)21-13(3)18(23)22-16-9-8-14-6-4-5-7-15(14)11-16/h4-9,11-13,17H,10,20H2,1-3H3,(H,21,24)(H,22,23)/t13-,17-/m0/s1

InChI Key

IVLQGCHRBLYVPB-GUYCJALGSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N

Pictograms

Health Hazard

sequence

LA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility Key Structural Features
H-Leu-Ala-Betana 256.34 (free base) 4.727* Slight in chloroform, methanol, DMSO Leu-Ala dipeptide + β-naphthylamide
H-Leu-Betana 256.34 4.727 Similar to this compound Leu directly linked to β-naphthylamide
H-D-Leu-Betana HCl 292.8 N/A Chloroform, methanol, DMSO D-leucine enantiomer; hydrochloride salt
H-Ala-β-Ala-OH 160.17 -3.8 High aqueous solubility Ala-β-alanine dipeptide
Beta-Alanine 89.09 -1.63 Highly water-soluble Non-proteinogenic amino acid

*LogP value inferred from H-D-Leu-Betana HCl ().

Key Observations:
  • Hydrophobicity: this compound and its analogs exhibit higher LogP values than simpler amino acids like β-alanine, making them suitable for membrane-associated studies .
  • Solubility : The β-naphthylamide group reduces aqueous solubility compared to unmodified dipeptides (e.g., H-Ala-β-Ala-OH) .
  • Stereochemistry : The D-leucine variant (H-D-Leu-Betana HCl) shows distinct pharmacokinetic properties compared to L-enantiomers .
Insights:
  • Enzyme Specificity: this compound’s β-naphthylamide group allows precise tracking of protease activity, unlike non-fluorogenic analogs like L-cysteine .
  • Therapeutic Potential: While this compound lacks direct anticancer data, structurally related naphthylamide derivatives show promise in targeted drug delivery .

Analytical Methods

Parameter Method Key Metrics Validation Criteria
Quantification LC-MS/MS LOD: 0.1 nM; LOQ: 0.3 nM R ≥ 0.99; CV < 15%
Structural Analysis ¹H/¹³C NMR δ (ppm) ±0.05 vs. reference DEPT/HSQC cross-validation
Purity Assessment HPLC-UV ≥95% peak area USP/EP compliance
Notes:
  • LC-MS/MS Sensitivity: Essential for detecting trace amounts in biological matrices due to low endogenous concentrations .
  • NMR Precision : Critical for distinguishing stereoisomers (e.g., D- vs. L-leucine) .

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